(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid
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Overview
Description
(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a chiral compound with significant importance in organic chemistry. The compound features a trifluoromethyl group, which imparts unique chemical properties, and a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,4,4-trifluoro-3-oxobutyric acid.
Amination: The ketone group is converted to an amino group through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Protection: The amino group is then protected using Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid.
Coupling Reactions: The amino group can be coupled with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like N,N-diisopropylethylamine.
Major Products
Substitution Reactions: Products with substituted trifluoromethyl groups.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Amide-linked products.
Scientific Research Applications
(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the synthesis of peptide analogs and enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is primarily related to its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the protected amino group. The trifluoromethyl group can influence the electronic properties of the molecule, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drugs.
Comparison with Similar Compounds
Similar Compounds
- (R,S)-Boc-3-amino-3,3,3-trifluoro-propionic acid
- (R,S)-Boc-3-amino-2,2,2-trifluoro-ethanol
- (R,S)-Boc-3-amino-4,4,4-trifluoro-butane
Uniqueness
(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is unique due to the combination of the trifluoromethyl group and the Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is advantageous in drug design.
Properties
IUPAC Name |
4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(4-6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZKLWJBOJOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-42-7 |
Source
|
Record name | 3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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